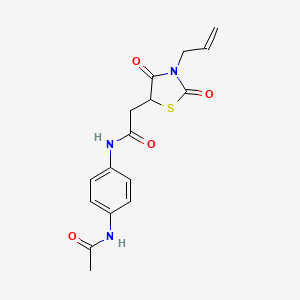

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-3-8-19-15(22)13(24-16(19)23)9-14(21)18-12-6-4-11(5-7-12)17-10(2)20/h3-7,13H,1,8-9H2,2H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWCITUFVCNKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a thiazolidinone moiety, which is known for its bioactive properties. The presence of the acetamidophenyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study indicated that derivatives of thiazolidinone compounds exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Evaluation

A specific derivative was tested against melanoma and pancreatic cancer cell lines, showing an IC50 value in the low micromolar range. The mechanism of action included the induction of apoptosis and autophagy, suggesting that this compound could be a promising candidate for further development in cancer therapy .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.6 | Apoptosis induction |

| Pancreatic Cancer | 7.2 | Autophagy induction |

| Chronic Myeloid Leukemia | 6.0 | Apoptosis and autophagy |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that thiazolidinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study, this compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory effects. Thiazolidinone derivatives have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Mechanistic Insights

The anti-inflammatory activity is believed to stem from the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Wissenschaftliche Forschungsanwendungen

N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide is a complex organic compound of the thiazolidinone class, which are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms. It has an acetamide group on a phenyl ring and a thiazolidine moiety with a dioxo group and an allyl substituent. This compound is of interest because of its potential biological activities and medicinal chemistry applications.

Scientific Research Applications

this compound has potential applications in various scientific fields:

- Medicinal Chemistry Due to its diverse structure, this compound is useful in developing new drugs.

- Biological research It can be used in biological assays to study its interactions with biological macromolecules.

- Material Science It can be used in the synthesis of novel materials with specific properties.

Reactivity and Synthesis

The acetamide and dioxothiazolidine units give this compound its chemical reactivity. The synthesis of this compound usually involves multiple steps.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiazolidine-2,4-dione | Methyl group at position 5 | Antimicrobial activity |

| 4-Acetylthiazolidine-2,4-dione | Acetyl group instead of acetamide | Antioxidant properties |

| 3-Allylthiazolidine-2,4-dione | Allyl substituent at position 3 | Anticancer activity |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- The target compound’s 3-allyl-2,4-dioxothiazolidin core distinguishes it from pyridazinone () and benzo[d]thiazol sulfonyl derivatives (). The allyl group may enhance lipophilicity, aiding membrane penetration compared to polar dihydroxyphenyl groups in .

- The 4-acetamidophenyl substituent provides hydrogen-bonding capability, unlike the methoxyphenyl group in , which offers electron-donating effects but fewer H-bonding sites .

Pharmacological Activity Comparisons

Key Observations :

- Unlike antimicrobial acetamides in , the allyl and dioxo groups in the target may shift activity toward eukaryotic targets (e.g., cyclooxygenase) rather than microbial membranes .

Physicochemical Properties

Table 3: Physicochemical Parameters

Key Observations :

- The allyl group in the target compound likely increases LogP compared to dihydroxyphenyl analogs (), improving lipid bilayer permeability but reducing aqueous solubility .

- The 4-acetamidophenyl group may enhance crystallinity (and melting point) relative to methoxyphenyl derivatives (), though experimental data are needed .

Q & A

Q. What are the established synthetic routes for N-(4-acetamidophenyl)-2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of thiazolidinedione-acetamide derivatives typically involves condensation reactions between substituted phenols and chloroacetylated intermediates. For example:

- Step 1 : Prepare the 2,4-dioxothiazolidine core via cyclization of thiourea derivatives with α-keto esters.

- Step 2 : Functionalize the core with an allyl group at the 3-position using allyl bromide under basic conditions.

- Step 3 : Couple the modified thiazolidinedione with N-(4-aminophenyl)acetamide via nucleophilic substitution or amide bond formation.

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Employ potassium carbonate as a base to deprotonate intermediates and drive the reaction to completion .

- Monitor reaction progress via TLC and purify products using column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key Techniques :

Q. What known pharmacological targets or mechanisms are associated with thiazolidinedione-acetamide derivatives?

Thiazolidinediones (TZDs) are well-studied PPAR-γ agonists with hypoglycemic and anti-inflammatory activities. For this compound:

- Hypoglycemic Activity : TZDs enhance insulin sensitivity by modulating glucose transporter expression (GLUT4) .

- Anti-inflammatory Effects : The acetamide moiety may inhibit COX-2 or NF-κB pathways, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

Experimental Design Strategies :

- Byproduct Identification : Use LC-MS or HPLC to detect impurities; adjust stoichiometry or reaction time accordingly.

- Solvent Optimization : Test alternatives to DMF (e.g., THF, acetonitrile) to reduce side reactions .

- Temperature Control : Lower temperatures may suppress unwanted polymerization of allyl groups.

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Approaches :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles and validate proton assignments .

- Dynamic Effects : Consider rotameric equilibria (e.g., allyl group rotation) that may cause NMR signal splitting but not appear in XRD .

Q. What computational strategies are recommended for predicting biological activity or binding modes?

Stepwise Workflow :

Target Identification : Prioritize PPAR-γ, COX-2, or kinases based on structural analogs .

Molecular Docking : Use AutoDock Vina or Schrödinger to model ligand-receptor interactions.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

ADMET Prediction : Employ SwissADME or ADMETLab to evaluate pharmacokinetic properties.

Q. How does the compound’s stability vary under physiological or storage conditions?

Stability Assessment Protocol :

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds.

- Light Sensitivity : Store samples in amber vials and assess photodegradation over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.